1,3-Bis(trimethoxysilylpropyl)benzene
Overview
Description
1,3-Bis(trimethoxysilylpropyl)benzene is an organosilane compound with the molecular formula C18H34O6Si2. It is characterized by the presence of two trimethoxysilylpropyl groups attached to a benzene ring. This compound is widely used in the synthesis of advanced materials, particularly in the field of nanotechnology and materials science, due to its ability to form stable siloxane bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(trimethoxysilylpropyl)benzene can be synthesized through the hydrosilylation reaction of allyltrimethoxysilane with 1,3-divinylbenzene in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silyl groups to the vinyl groups on the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the purification of the final product through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(trimethoxysilylpropyl)benzene undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.
Functionalization: The benzene ring can be functionalized through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid or acetic acid.
Condensation: Often facilitated by heating or the use of a catalyst such as tetramethylammonium hydroxide.
Functionalization: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
Siloxane Networks: Formed through the condensation of silanol groups.
Functionalized Benzene Derivatives: Resulting from electrophilic aromatic substitution reactions.
Scientific Research Applications
1,3-Bis(trimethoxysilylpropyl)benzene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3-bis(trimethoxysilylpropyl)benzene primarily involves the hydrolysis and condensation of its trimethoxysilyl groups to form siloxane bonds These reactions lead to the formation of stable siloxane networks, which are crucial for its applications in material science and nanotechnology
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(trimethoxysilyl)ethane
- 1,4-Bis(triethoxysilyl)benzene
- 3-(Trimethoxysilyl)propyl methacrylate
Comparison
1,3-Bis(trimethoxysilylpropyl)benzene is unique due to the presence of two trimethoxysilylpropyl groups attached to a benzene ring, which provides it with distinct properties such as enhanced stability and the ability to form highly ordered mesoporous structures. In comparison, 1,2-bis(trimethoxysilyl)ethane and 1,4-bis(triethoxysilyl)benzene have different structural configurations that affect their reactivity and the types of materials they can form. 3-(Trimethoxysilyl)propyl methacrylate, on the other hand, is commonly used in polymer chemistry and has different applications compared to this compound .
Properties
IUPAC Name |
trimethoxy-[1-[3-(1-trimethoxysilylpropyl)phenyl]propyl]silane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O6Si2/c1-9-17(25(19-3,20-4)21-5)15-12-11-13-16(14-15)18(10-2)26(22-6,23-7)24-8/h11-14,17-18H,9-10H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJCTMPFQNLSMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)C(CC)[Si](OC)(OC)OC)[Si](OC)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O6Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001271981 | |
Record name | 1,3-Bis[1-(trimethoxysilyl)propyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001271981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356113-25-1 | |
Record name | 1,3-Bis[1-(trimethoxysilyl)propyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356113-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis[1-(trimethoxysilyl)propyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001271981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.